molecular formula C17H20N4O4S B2570263 3-(2-(4-(cyclopropylsulfonyl)piperazin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one CAS No. 1226459-46-6

3-(2-(4-(cyclopropylsulfonyl)piperazin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one

Numéro de catalogue B2570263
Numéro CAS: 1226459-46-6
Poids moléculaire: 376.43
Clé InChI: KTQVZMJKUNWFPF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound is a derivative of quinazolin-4(3H)-one . It has been synthesized and investigated for its activity against Toxoplasma gondii tachyzoites in vitro . The compound has shown good efficacy in inhibiting T. gondii .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of 2-(chloromethyl)-3-arylquinazolin-4(3H)-one with N-BOC piperazine in acetonitrile using K2CO3 and KI . This is followed by deprotection of the BOC group in IPA HC1 .


Molecular Structure Analysis

The molecular formula of the compound is C17H20N4O4S. The molecular weight is 376.43.


Chemical Reactions Analysis

The reaction of 2-(chloromethyl)-3-arylquinazolin-4(3H)-one with N-BOC piperazine in acetonitrile using K2CO3 and KI, followed by deprotection of BOC group in IPA HC1, gives a similar compound . This compound on treatment with benzene/methane sulfonyl chloride in DCM in the presence of TEA at RT, results in the formation of a similar compound .

Applications De Recherche Scientifique

Synthesis and Chemical Stability

  • A method for simplifying the preparation of 6-nitro-2-(4-Boc-piperazin-1-yl)-3H-quinazolin-4-one, a key building block for potent antagonists of fibrinogen receptor derivatives of 2-(piperazin-1-yl)-3H-quinazolin-4-one, has been developed. This involves C-N cross-coupling and intramolecular amidation, showing potential for designing various 2-amino-3H-quinazolin-4-ones (Kornylov et al., 2017).
  • The stability of 3-[2-(4-phenyl-1-piperazino)-2-oxoethyl]quinazoline-4(3Н)-one under stress conditions has been studied, revealing its stability against UV radiation, elevated temperatures, and oxidants, but showing instability towards hydrolysis in alkaline environments. This provides insights for regulatory documentation preparation for pharmaceutical substances (Gendugov et al., 2021).

Pharmacological Applications

  • Novel 4-aminoquinoline derivatives, including sulfonyl analogs, have been developed and screened for anticancer activities across various cancer cell lines. One compound exhibited significant selectivity and potency, suggesting a potential pathway for less toxic treatments for cancer cells (Solomon et al., 2019).
  • The synthesis of 2-(4-substitutedsulfonyl piperazin-1-yl-methyl)-3-aryl-quinazolin-4(3H)-one has been explored, contributing to the development of compounds with potential applications in medical chemistry, highlighting the versatility of the quinazolin-4(3H)-one framework in drug development (Acharyulu et al., 2010).

Potential Antimicrobial and Anticancer Activities

  • A series of piperazine-1-carbodithioate derivatives of 2-substituted quinazolin-4(3H)-ones were synthesized and evaluated for their cytotoxicity against various cancer cell lines, indicating the potential of these derivatives as anticancer agents (Cao et al., 2009).
  • N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives were synthesized and showed promising antimicrobial activity, highlighting the potential of quinazolin-4(3H)-one derivatives in addressing antibiotic resistance (Babu et al., 2015).

Mécanisme D'action

The compound has shown good efficacy in inhibiting T. gondii . The structure-activity relationship studies imply that hydrophobic aryl at the side chain would be preferred for improvement of activity . Molecular docking study reveals these compounds appeared high affinity to TgCDPK1 by interaction with the hydrophobic pocket of ATP-binding cleft .

Propriétés

IUPAC Name

3-[2-(4-cyclopropylsulfonylpiperazin-1-yl)-2-oxoethyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O4S/c22-16(11-20-12-18-15-4-2-1-3-14(15)17(20)23)19-7-9-21(10-8-19)26(24,25)13-5-6-13/h1-4,12-13H,5-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTQVZMJKUNWFPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCN(CC2)C(=O)CN3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.